molecular formula C20H12ClNO3S B3015753 N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide CAS No. 883966-87-8

N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide

Cat. No.: B3015753
CAS No.: 883966-87-8
M. Wt: 381.83
InChI Key: CRRXXRJZKYNXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide is a chemical compound with the CAS Registry Number 883966-87-8 and a molecular formula of C20H12ClNO3S, corresponding to a molecular weight of 381.83 g/mol . Its structure features a furan-2-carboxamide group linked to a thiochromenone core which is substituted with a 3-chlorophenyl ring. This specific molecular architecture makes it a compound of interest in various chemical research and development applications. Researchers can acquire this compound from certified suppliers, with available purities of 90% or higher . It is offered in a range of quantities to suit different laboratory needs, from 1mg to 50mg . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the product's specifications and related scientific literature for further physicochemical and handling information prior to use.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3S/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-9-16(14)26-20(17)22-19(24)15-8-4-10-25-15/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXXRJZKYNXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxythiobenzaldehyde and an appropriate reagent like phosphorus oxychloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furan Carboxamide Moiety: The final step involves the coupling of the thiochromen derivative with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiochromen ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiochromen ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

5-(3-Chlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide (CPPF)

  • Structure : Shares the 3-chlorophenyl and furan-2-carboxamide groups but substitutes the thiochromen ring with a pyridine moiety.
  • Synthesis : Synthesized via Suzuki coupling (55% yield for intermediate) and EDCI-mediated amidation (70% final yield) .
  • Activity: Demonstrated potent anticancer effects in murine skin cancer and xenograft models, attributed to microtubule targeting .
  • Key Difference : Pyridine’s electron-deficient nature may enhance solubility compared to the lipophilic thiochromen core.

N-[(2-Methoxyphenyl)carbamoyl]furan-2-carboxamide

  • Structure : Retains the furan-2-carboxamide group but replaces the 3-chlorophenyl and thiochromen with a 2-methoxyphenylurea.
  • Activity : Tested as an insecticidal agent against Aulacaspis tubercularis, achieving 60–80% mortality in mango scale insects .
  • Key Difference : The methoxy group may reduce electrophilicity, altering target interactions compared to chlorophenyl derivatives.

5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)-phenyl)furan-2-carboxamide

  • Structure: Includes a morpholinomethyl-phenyl group instead of thiochromen.
  • Applications : High-purity intermediate (NLT 98%) for pharmaceuticals, emphasizing industrial scalability .
  • Key Difference : The morpholine group enhances water solubility, critical for drug formulation .

Analogues with Chlorophenyl Substitutents

N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide

  • Structure: Features dual chlorophenyl groups and a cyanopropenamide core.
  • Properties: The electron-withdrawing cyano group may increase reactivity, though biological data are unspecified .

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

  • Structure : Combines 3-chlorophenyl with a benzothiazole ring.

Thiochromen vs. Other Heterocycles

  • Thiochromen-4-one: The sulfur atom increases lipophilicity and may enhance membrane permeability compared to oxygen-based chromenones.
  • Pyridine (CPPF) : Improves aqueous solubility but may reduce CNS penetration due to polarity .
  • Benzothiazole : Offers rigid planar structure for target binding but may introduce toxicity risks .

Biological Activity

N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a thiochromene moiety and a furan carboxamide group, which are significant for its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H13ClN2O2S
Molecular Weight342.82 g/mol
CAS Number883966-87-8
LogP3.99

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity : Studies have demonstrated its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cells, particularly in breast and prostate cancer models.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound appears to downregulate this pathway, reducing inflammation.
  • Activation of Nrf2 Pathway : By activating the Nrf2 pathway, the compound enhances the expression of antioxidant proteins, thereby providing neuroprotective effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Inflammation :
    • Objective : To assess the anti-inflammatory effects in a mouse model.
    • Findings : Administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to the control group, indicating potent anti-inflammatory activity.
  • Antioxidant Study :
    • Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
    • Results : The compound exhibited a high scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid.
  • Anticancer Research :
    • Objective : To investigate apoptotic effects on MCF-7 breast cancer cells.
    • Results : Flow cytometry analysis revealed increased apoptosis rates (up to 70%) when treated with varying concentrations of the compound over 48 hours.

Q & A

Q. What are the common synthetic routes for N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions. A key step is the introduction of the 3-chlorophenyl group via electrophilic substitution or palladium-catalyzed cross-coupling. Cyclization reactions using thiourea or thioamides are employed to form the thiochromen-4-one core. The furan-2-carboxamide moiety is often introduced via amide coupling using EDCI/HOBt or DCC as coupling agents. Critical parameters include temperature control (0–80°C), solvent selection (DMF or THF), and purification via column chromatography with silica gel .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Single-crystal X-ray diffraction provides precise stereochemical details, as demonstrated for structurally related thiochromenone derivatives (R-factor: 0.049) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed 445.04711 vs. calculated 445.04858 for C₁₈H₁₃ClN₆O₄S) . NMR (¹H/¹³C) identifies substituent patterns, with characteristic shifts for the 3-chlorophenyl group (δ ~125–133 ppm for aromatic carbons) .

Advanced Research Questions

Q. What enzyme targets and mechanisms of action have been identified for this compound?

The compound exhibits inhibitory activity against PRKD3, a serine/threonine kinase involved in cell signaling. Inhibition occurs via competitive binding to the ATP-binding pocket (IC₅₀ data pending further validation) . In antibacterial studies, analogs targeting the MurA enzyme (involved in peptidoglycan biosynthesis) showed MIC values of 2–8 µg/mL against S. aureus, suggesting a potential mechanism involving UDP-N-acetylglucosamine enolpyruvyl transferase inhibition .

Q. How can researchers resolve discrepancies in reported inhibitory activity across studies?

Variations in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. native), assay buffers (e.g., Mg²⁺ concentration), or detection methods (fluorescence vs. radiometric). Standardizing assay protocols, such as using a fixed ATP concentration (e.g., 10 µM) and validating with positive controls (e.g., staurosporine for kinases), improves reproducibility .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological effects?

Cell-based models:

  • Kinase inhibition : PRKD3-overexpressing HEK293 cells, with phosphorylation status assessed via Western blot (anti-pSer/Thr antibodies) .
  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays in E. coli MurA-deficient strains complemented with plasmid-borne murA . Biophysical assays: Surface plasmon resonance (SPR) for binding affinity (KD) determination using immobilized PRKD3 .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Key modifications include:

  • Thiochromenone ring : Substitution at C-2 with electron-withdrawing groups (e.g., -Cl) enhances enzyme binding.
  • Furan-2-carboxamide : Replacing the furan with thiophene reduces potency by ~50%, indicating hydrogen bonding is critical .
  • 3-Chlorophenyl group : Para-substitution (e.g., -NO₂) improves MurA inhibition (MIC reduction from 8 to 2 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.